(2E)-1-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]-2-methyl-3-phenylprop-2-en-1-one
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Overview
Description
(2E)-1-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]-2-methyl-3-phenylprop-2-en-1-one is a complex organic compound that features a benzodiazole ring, a pyrrolidine ring, and a phenylprop-2-en-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]-2-methyl-3-phenylprop-2-en-1-one typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole and pyrrolidine intermediates, followed by their coupling with the phenylprop-2-en-1-one moiety. Common reagents used in these reactions include strong bases, acids, and various organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]-2-methyl-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2E)-1-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]-2-methyl-3-phenylprop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe to investigate biochemical pathways.
Medicine
In medicine, this compound is explored for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its versatility makes it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of (2E)-1-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]-2-methyl-3-phenylprop-2-en-1-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets, altering their activity and triggering specific biochemical pathways. The exact mechanism depends on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer.
Cetylpyridinium chloride: A compound with antimicrobial properties.
Steviol glycosides: Natural sweeteners derived from the Stevia plant.
Uniqueness
What sets (2E)-1-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]-2-methyl-3-phenylprop-2-en-1-one apart from these similar compounds is its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities.
Properties
IUPAC Name |
(E)-1-[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-2-methyl-3-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c1-16(13-17-7-3-2-4-8-17)21(25)23-12-11-18(14-23)24-15-22-19-9-5-6-10-20(19)24/h2-10,13,15,18H,11-12,14H2,1H3/b16-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PODXTSYOFBZONV-DTQAZKPQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)N2CCC(C2)N3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C(=O)N2CCC(C2)N3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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